

Ilyonectria liriodendri taxonomy and phylogeny

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An In-depth Technical Guide to the Taxonomy and Phylogeny of Ilyonectria liriodendri

Introduction

Ilyonectria liriodendri is a significant fungal species within the Nectriaceae family, primarily recognized as a causal agent of black foot disease in grapevines and root rot in various other woody plants.[1][2][3][4] This guide provides a detailed overview of its taxonomy, phylogeny, and the key experimental protocols used for its identification and characterization, tailored for researchers, scientists, and professionals in drug development.

Taxonomy and Morphology

The taxonomic classification of Ilyonectria liriodendri is as follows:

- Kingdom: Fungi
- Phylum: Ascomycota
- Class: Sordariomycetes
- Order: Hypocreales
- Family: Nectriaceae
- Genus: Ilyonectria
- Species: Ilyonectria liriodendri[1]

Synonyms and Previous Classifications:

- *Cylindrocarpon liriodendri* J.D. MacDonald & E.E. Butler
- *Neonectria liriodendri* Halleen, Rego & Crous[1][2]

The species was reclassified from *Cylindrocarpon* and later *Neonectria* to *Ilyonectria* based on detailed morphological and molecular analyses that helped to resolve the taxonomy of "Cylindrocarpon-like" fungi.[5]

Morphological Characteristics

Ilyonectria liriodendri is characterized by specific microscopic and macroscopic features when cultured on standard media like Potato Dextrose Agar (PDA).

- **Colony Morphology:** On PDA, colonies are typically medium-growing, with some unevenness, and can range in color from buff to cinnamon and dark brown with a felty mycelium.[6][7]
- **Conidiophores:** Conidiophores are long, slender, and can arise from aerial hyphae or form sporodochial pulvinate domes of slimy masses.[6]
- **Conidia:** The species produces both macroconidia and microconidia.
 - Macroconidia are cylindrical, straight to slightly curved, and are typically 1–3 septate.[6]
 - Microconidia are abundant, aseptate (non-septate), and elliptical in shape.[6]
- **Chlamydospores:** Chlamydospores, which are resistance spores, may be present, often forming singly or in short chains. Their presence can sometimes be discrete.[8]

Quantitative Morphological Data

The dimensions of the conidia are a key diagnostic feature. The following table summarizes the reported size ranges for the different structures of *Ilyonectria liriodendri*.

Morphological Structure	Characteristic	Dimension (µm)	Reference
Macroconidia	1-septate	(11.5–) 17 (–24.5) × (2–) 3 (–3.5)	[6]
2-septate	(11.5–) 15.5 (–20.5) × (2.5–) 3 (–4.5)	[6]	
3-septate	(13–) 18.5 (–24) × (2.5–) 3.5 (–4.5)	[6]	
Microconidia	Aseptate, elliptical	(4.5–) 6 (–8) × (1.5–) 2 (–3)	[6]
Phialides	Wider at the base, tapering at the apex	(13.5–) 21.5 (–32.5) long; (1.5–) 2 (–3) wide at base; (1–) 1.5 (–2) wide at apex	[6]
Conidiophores	Long, slender	(29–) 63 (–88)	[6]
Chlamydospores	Ellipsoids	8.5 – 20 × 9.0 - 16.5	[8]

Phylogeny

Ilyonectria liriodendri belongs to a complex of species often referred to as "Cylindrocarpon-like" asexual morphs.[7] Phylogenetic studies have shown that the genus *Ilyonectria* is paraphyletic, leading to taxonomic revisions and the establishment of new genera such as *Dactylonectria*.[5][9][10]

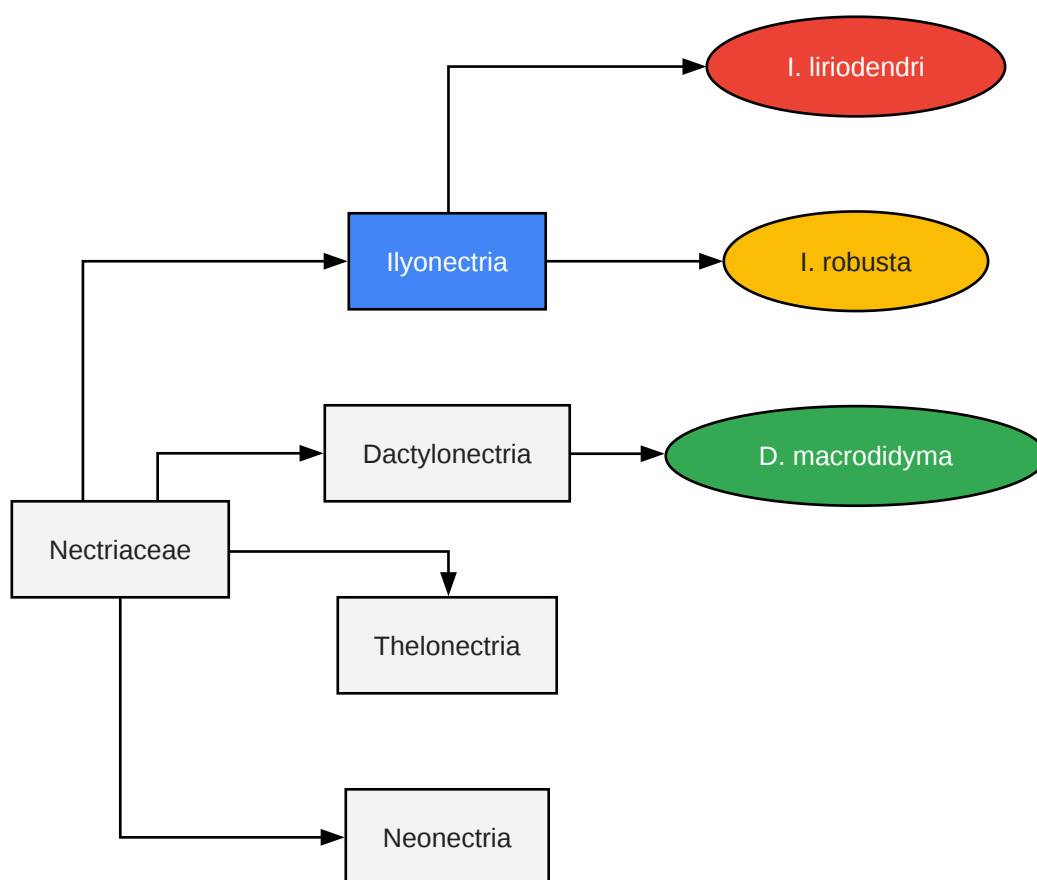
Multi-locus phylogenetic analyses are essential for the accurate identification of *I. liriodendri* and to distinguish it from closely related species. The most commonly used genetic markers for this purpose are:

- Internal Transcribed Spacer (ITS) of rDNA: A universal fungal barcode, useful for placing isolates within the broader fungal classification.[3][4]
- Beta-tubulin (TUB2 or β-tubulin): A protein-coding gene that provides higher resolution for species-level identification.[3][4][11][12]

- Histone H3 (HIS3): Another conserved protein-coding gene used to resolve relationships among closely related species.[3][7][13][14]
- Translation Elongation Factor 1-alpha (TEF1- α): This gene is highly informative for phylogenetic studies within *Fusarium* and other related genera.[3][6][15][16][17]

Phylogenetic analyses consistently place *I. liriodendri* in a distinct clade, closely related to but separate from other species that were previously grouped under *Cylindrocarpon destructans*.

[2][4]



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Caption: Simplified phylogenetic relationship of *Ilyonectria liriodendri* within the Nectriaceae family.

Experimental Protocols

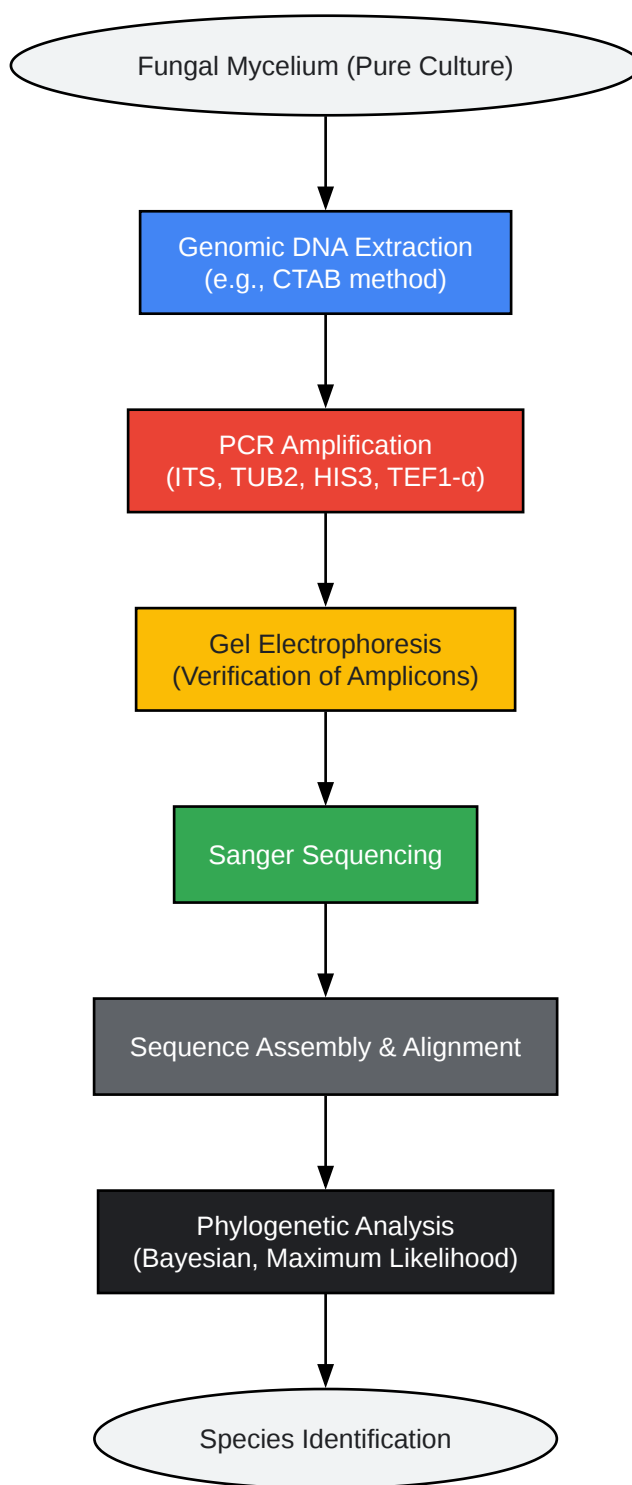
Accurate identification and characterization of *Ilyonectria liriodendri* rely on standardized laboratory procedures.

Fungal Isolation and Culture

- **Sample Collection:** Collect symptomatic root tissues from affected plants.
- **Surface Sterilization:** Wash the tissue fragments with running water. Subsequently, sterilize them by immersion in 70% ethanol for 20-30 seconds, followed by a 1-4 minute soak in a 1-2% sodium hypochlorite (NaOCl) solution.^[7] Finally, rinse the fragments twice with sterile distilled water.^[7]
- **Plating:** Place the sterilized tissue fragments onto Potato Dextrose Agar (PDA) medium, often supplemented with antibiotics (e.g., streptomycin sulfate) to inhibit bacterial growth.^[3]
- **Incubation:** Incubate the plates at 25°C in the dark for 7-10 days, monitoring for fungal growth.^[7]
- **Single-Spore Isolation:** To obtain a pure culture, perform single-spore isolation. Prepare a conidial suspension by scraping the surface of the mycelium.^[18] Dilute the suspension and spread it on a new PDA plate to obtain isolated colonies originating from a single conidium.

DNA Extraction, PCR, and Sequencing

The following workflow is standard for the molecular identification of *I. liriodendri*.



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Caption: Standard experimental workflow for the molecular identification and phylogenetic analysis of fungi.

DNA Extraction: Genomic DNA can be extracted from fresh mycelium grown in pure culture using various commercial kits or standard protocols like the CTAB (cetyltrimethylammonium bromide) method.

PCR Amplification: The following table lists the primers commonly used for the amplification of key phylogenetic markers in *Ilyonectria liriodendri*.

Gene Target	Primer Name	Sequence (5' - 3')	Reference
ITS	ITS1	TCCGTAGGTGAACC TGCGG	[3]
ITS4	TCCTCCGCTTATTGA TATGC	[3]	
Beta-tubulin (TUB2)	T1	AACATGCGTGAGAT TGTAAGT	[3]
Bt2b	ACCCTCAGTGTAGT GACCCTTGGC	[3]	
Histone H3 (HIS3)	CYLH3F	AGGTCCACTGGTGG CAAGG	[3]
CYLH3R	AGCTGGATGTCCTT GGACTG	[3]	
TEF1- α	EF1-728F	CATCGAGAAGTTCG AGAAGG	[3]
EF1-986R	TACTTGAAGGAACC CTTACC	[3]	

A typical PCR protocol involves an initial denaturation step, followed by 30-35 cycles of denaturation, annealing (temperature is primer-dependent), and extension, and a final extension step. The amplified products are visualized using gel electrophoresis.

Sequencing and Phylogenetic Analysis: Verified PCR products are purified and sequenced. The resulting sequences are assembled, edited, and aligned with reference sequences from databases like GenBank. Phylogenetic trees are then constructed using methods such as

Bayesian inference or Maximum Likelihood to determine the evolutionary relationships and confirm the species identity.[6]

Conclusion

The accurate identification of *Ilyonectria liriodendri* requires a polyphasic approach, combining morphological characterization with multi-locus phylogenetic analysis. This technical guide provides the foundational data and protocols necessary for researchers to reliably identify and study this important plant pathogen. Understanding its taxonomy and phylogeny is crucial for developing effective disease management strategies and for potential applications in drug discovery research.

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